molecular formula C92H150N22O25 B136306 Alamethicin CAS No. 27061-78-5

Alamethicin

Cat. No. B136306
CAS RN: 27061-78-5
M. Wt: 1964.3 g/mol
InChI Key: LGHSQOCGTJHDIL-PPYNOJTFSA-N
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Description

Alamethicin is a peptide antibiotic produced by the fungus Trichoderma viride, known for its ability to form voltage-gated ion channels in biological membranes. It consists of 20 amino acid residues and has been extensively studied as a model for understanding the behavior of ion channels . Alamethicin's structure is characterized by a significant α-helical content with a bend at an internal proline residue, making it highly amphipathic . This amphipathic nature is crucial for its function as it allows the molecule to interact with lipid bilayers and form ion channels .

Synthesis Analysis

The primary structure of alamethicin has been determined to be a cyclic peptide with 18 residues, including unique amino acids such as α-aminoisobutyric acid and a free carboxyl group at the end of the sequence . The synthesis of alamethicin involves the formation of a peptide bond between the imino group of proline-1 and the gamma-carboxyl group of glutamic acid-17, creating a cyclic structure . Synthetic analogues of alamethicin have been used to test hypotheses about its mode of action, leading to insights into the structure-function relationship of this peptide .

Molecular Structure Analysis

The molecular conformation of alamethicin has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations. The crystal structure of alamethicin reveals an α-helical conformation with a bend due to the presence of an internal proline residue . NMR studies in solution have shown that the C-terminal dipeptide adopts an extended conformation, while the rest of the molecule maintains a structure similar to that observed in the crystal . Molecular dynamics simulations suggest that the helical structure of alamethicin is stabilized when bound to the surface of a lipid bilayer .

Chemical Reactions Analysis

Alamethicin's interaction with lipid bilayers is a key aspect of its function. It is known to form ion channels by integrating into the membrane and undergoing conformational changes in response to voltage changes . The peptide can induce the biosynthesis of volatile compounds in plants, demonstrating its ability to elicit complex biochemical reactions . The interaction with lipid bilayers and the subsequent formation of ion channels are essential for its antibiotic activity.

Physical and Chemical Properties Analysis

Alamethicin exhibits a high lipid solubility and specific interactions with phospholipids in artificial systems . Its conformational properties are highly solvent-dependent, with a tendency to assume a more compact conformation in hydrophobic environments, which is believed to be significant for its action on bilayer membranes . Alamethicin channels are slightly cation-selective and their stability varies with the ionic strength of the solution . The peptide's conformation in oriented phospholipid bilayers has been determined to be largely linear and alpha-helical, spanning the membrane with a slight tilt .

Scientific Research Applications

Antimicrobial Peptide Studies

  • Scientific Field : Biochemistry and Molecular Biology .
  • Application Summary : Alamethicin (ALM) is an antimicrobial peptide frequently employed in studies of the mechanism of action of pore-forming molecules .
  • Methods of Application : Advanced techniques of solid-state NMR spectroscopy (SSNMR) are used in these studies, as they are capable of describing the alignment of helical peptides, such as ALM, in lipid bilayers . The plane-wave density-functional theory (PW DFT) of the solid-phase geometry and related spectral parameters of ALM are also used .
  • Results or Outcomes : The analysis of SSNMR measurements can benefit from fully periodic calculations. The PW DFT calculations are used to obtain the structure of desolvated crystalline ALM and predict the NMR chemical shift tensors (CSTs) of its nuclei .

Elicitor of Volatile Biosynthesis and Tendril Coiling

  • Scientific Field : Plant Physiology .
  • Application Summary : Alamethicin (ALA), a voltage-gated, ion channel-forming peptide mixture from Trichoderma viride, is a potent elicitor of the biosynthesis of volatile compounds in lima bean (Phaseolus lunatus) .
  • Methods of Application : ALA induces the biosynthesis of volatile compounds principally via the octadecanoid-signaling pathway . ALA also up-regulates salicylate biosynthesis .
  • Results or Outcomes : The massive up-regulation of the SA-pathway (90-fold) interferes with steps in the biosynthetic pathway downstream of 12-oxophytodienoic acid and thereby reduces the pattern of emitted volatiles to compounds previously shown to be induced by early octadecanoids . ALA also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .

Activation of UGTs in Human Liver Microsomes

  • Scientific Field : Pharmacology .
  • Application Summary : Alamethicin, a pore-forming peptide, was used to activate UGTs in human liver microsomes .
  • Methods of Application : An alamethicin-microsomal activated system in which both CYPs and UGTs were active can be used for studies of metabolic stability and in vitro metabolite profiling .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

Alamethicin is toxic if swallowed . It is advised to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with skin and eyes . Use of personal protective equipment and handling only under a chemical fume hood is recommended .

Future Directions

Alamethicin is an antimicrobial peptide that is frequently employed in studies of the mechanism of action of pore-forming molecules . Advanced techniques of solid-state NMR spectroscopy (SSNMR) are important in these studies, as they are capable of describing the alignment of helical peptides, such as Alamethicin, in lipid bilayers . This suggests that Alamethicin could be a valuable tool in future research into antimicrobial peptides and their mechanisms of action .

properties

IUPAC Name

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54+,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSQOCGTJHDIL-SLKIUSOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N22O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamamide, N-acetyl-2-methylalanyl-L-prolyl-2-methylalanyl-L-alanyl-2-methylalanyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-valyl-2-methylalanylglycyl-L-leucyl-2-methylalanyl-L-prolyl-L-valyl-2-methylalanyl-2-methylalanyl-L-alpha-glutamyl-N1-(1-(hydroxymethyl)-2-phenylethyl)-, (S)-

CAS RN

27061-78-5
Record name Alamethicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
16,100
Citations
JW Payne, R Jakes, BS Hartley - Biochemical Journal, 1970 - portlandpress.com
Alamethicin, an antibiotic that can transport cations and induce action potentials in synthetic membranes, is shown to be a cyclic peptide with 18 residues including 7-α-aminoisobutyric …
Number of citations: 168 portlandpress.com
R Nagaraj, P Balaram - Accounts of Chemical Research, 1981 - ACS Publications
Peptides possessing antibiotic activity, isolated from microbial sources, have been the subject of intensive structural and biological investigation over the past two decades. While few …
Number of citations: 258 pubs.acs.org
HW Huang, Y Wu - Biophysical journal, 1991 - cell.com
… In this paper we report the discovery of a new phenomenon of alamethicin-… alamethicin molecules bind parallel to the membrane surface and a state in which the majority of alamethicin …
Number of citations: 234 www.cell.com
B Leitgeb, A Szekeres, L Manczinger… - Chemistry and …, 2007 - academia.edu
… Later, the name alamethicin was given to the compound after its characteristic building block methylalanine (alanine with an additional methyl group, Aib), while the ending -icin refers to …
Number of citations: 240 www.academia.edu
JE Hall, I Vodyanoy, TM Balasubramanian… - Biophysical …, 1984 - cell.com
… We have used synthetic analogues of alamethicin to test various … by varying the charge on the alamethicin analogue. Channels are … Finally, alamethicin conductance parameters vary …
Number of citations: 337 www.cell.com
MSP Sansom - European biophysics journal, 1993 - Springer
Peptaibols are considered as models of those ion channels which consist of a bundle of transbilayer helices surrounding a central pore. X-Ray diffraction and NMR studies have yielded …
Number of citations: 247 link.springer.com
G Andrew Woolley, BA Wallace - The Journal of membrane biology, 1992 - Springer
Ion channels control the flux of ions across lipid bilayers in an extremely sensitive and specific manner. From a description of selective permeability (Bernstein, 1912), made more …
Number of citations: 443 link.springer.com
K He, SJ Ludtke, WT Heller, HW Huang - Biophysical journal, 1996 - cell.com
… is the major driving force for the alamethicin insertion transition. … of alamethicin's cytolytic action. One important feature of its antibacterial activity is that there are minimum alamethicin …
Number of citations: 280 www.cell.com
RO Fox Jr, FM Richards - Nature, 1982 - nature.com
… strong alamethicin con… alamethicin concentration suggests that the alamethicin ion channel consists of 6–11 or more molecules. An ionic strength-dependent partitioning of alamethicin …
Number of citations: 894 www.nature.com
G Boheim - The Journal of membrane biology, 1974 - Springer
… alamethicin solution, alamethicin molecules become adsorbed at the membrane-solution interface. In the adsorbed state the alamethicin … A likely conformation of the alamethicin …
Number of citations: 461 link.springer.com

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